molecular formula C10H19NO4 B174872 Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate CAS No. 13220-24-1

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate

Cat. No.: B174872
CAS No.: 13220-24-1
M. Wt: 217.26 g/mol
InChI Key: FCDBXEUEUDNZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate is an organic compound with the molecular formula C10H19NO5. It is an ester derivative, often used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopropanoate with ethyl chloroformate in the presence of a base such as sodium ethylate. The reaction typically occurs in an alcohol/benzene medium, yielding the target compound in significant quantities .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites, thereby influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate
  • Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)methylfuran-3-carboxylate

Uniqueness

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate stands out due to its specific ester and amino functionalities, which confer unique reactivity and versatility in chemical synthesis. Its structural properties allow for diverse applications in various scientific and industrial fields.

Biological Activity

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate, with the molecular formula C10H19NO5C_{10}H_{19}NO_5, is an organic compound that has garnered attention in various fields of scientific research due to its potential biological activity. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of ethyl 3-aminopropanoate with ethyl chloroformate in the presence of a base such as sodium ethylate. This reaction is often conducted in an alcohol/benzene medium to optimize yield and purity.

Chemical Reactions

This compound is known to undergo several chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminium hydride.
  • Substitution : Nucleophilic substitution can occur, replacing the ethoxy group with other nucleophiles under basic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in metabolic pathways. The ester group can hydrolyze to release the corresponding acid and alcohol, while the amino group may form hydrogen bonds with biological molecules, modulating their activity. The tert-butyl group introduces steric hindrance that influences the compound's reactivity.

Potential Therapeutic Uses

Research indicates that this compound may have several therapeutic applications:

  • Enzyme Interactions : It has been employed in studies focusing on enzyme kinetics and inhibition, suggesting potential roles in regulating metabolic processes.
  • Drug Development : The compound is being investigated as a precursor for synthesizing bioactive compounds, particularly in pharmaceuticals aimed at treating metabolic disorders .
  • Agrochemical Applications : Its unique structure may also allow for applications in agrochemicals, enhancing crop protection strategies through novel modes of action against pests .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Enzyme Inhibition

In a study investigating enzyme inhibition, this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent for metabolic diseases .

Study 2: Antimicrobial Activity

Another research effort assessed its antimicrobial properties against various bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity, suggesting further exploration for pharmaceutical applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Applications
Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoateStructureDrug synthesis
Ethyl 3-(tert-butyl(2-ethoxy-2-oxoethyl)amino)propanoateStructureBioactive compound development
Ethyl 3-(tert-butoxycarbonylamino)propanoateStructurePeptide synthesis

Properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-14-9(12)6-7-11(3)8-10(13)15-5-2/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDBXEUEUDNZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410474
Record name ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13220-24-1
Record name N-(2-Ethoxy-2-oxoethyl)-N-methyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13220-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Alanine, N-(2-ethoxy-2-oxoethyl)-N-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.